

Application Notes and Protocols for Investigating Neuronal Signaling with DH97-7

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Compound of Interest

Compound Name: DH97-7

Cat. No.: B8091965

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Introduction

DH97-7 is a potent and selective antagonist for the melatonin receptor type 2 (MT2), a G protein-coupled receptor expressed in various regions of the central nervous system, including the suprachiasmatic nucleus (SCN), hippocampus, and retina.^{[1][2]} The MT2 receptor is implicated in the regulation of circadian rhythms, sleep, and neuronal plasticity.^[3] **DH97-7**, with a pKi of 8.03 for the human MT2 receptor, serves as a valuable pharmacological tool to investigate the physiological and pathological roles of MT2 receptor signaling in the nervous system.^[1] These application notes provide detailed protocols for utilizing **DH97-7** in key experimental paradigms to study its impact on neuronal signaling.

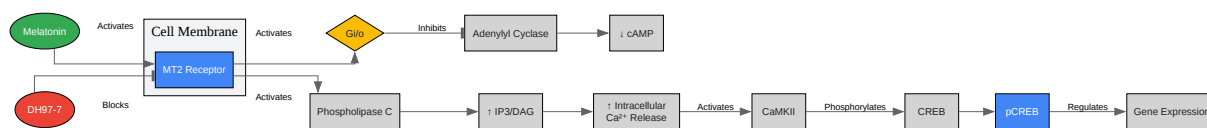
Data Presentation

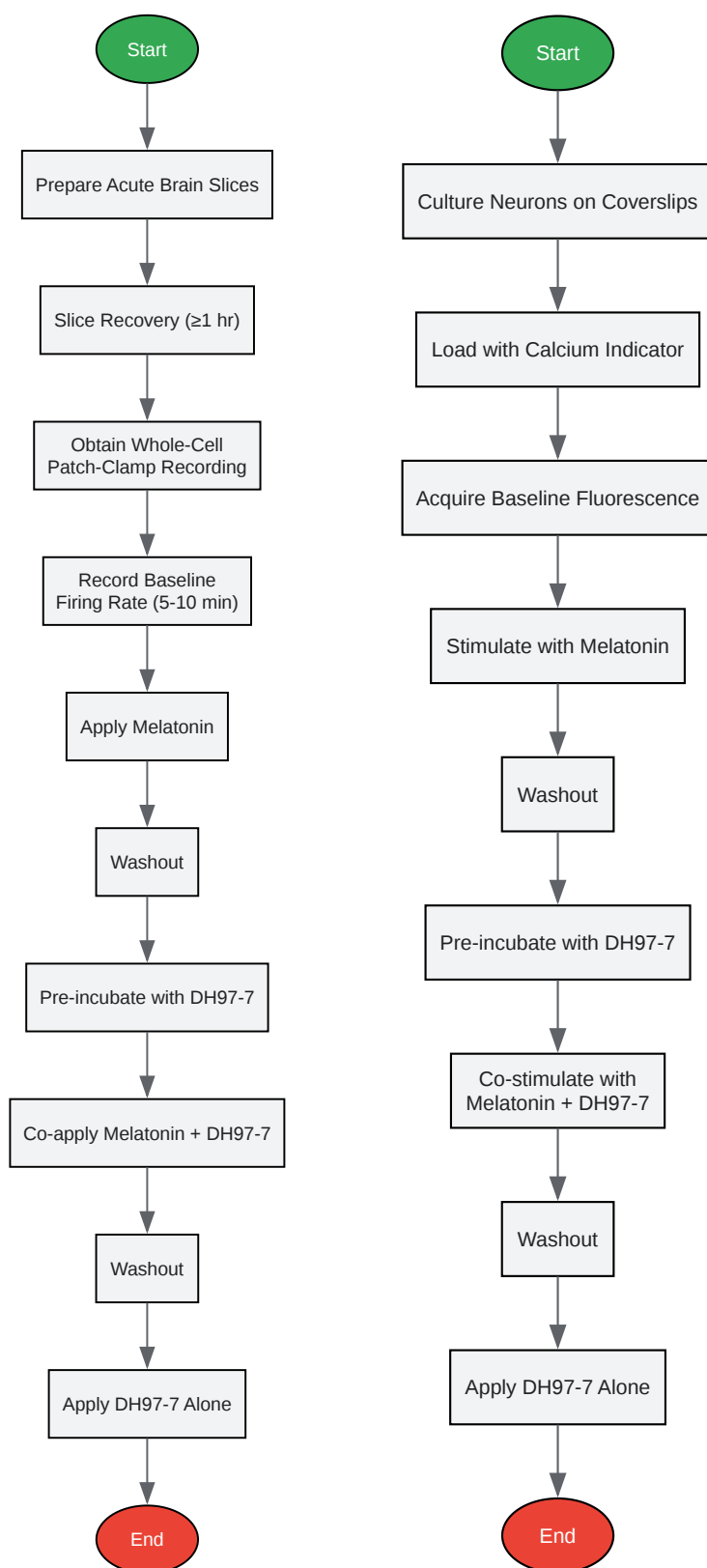
The following tables summarize the quantitative effects of MT2 receptor antagonism on neuronal signaling parameters. It is important to note that the available data primarily focuses on the ability of MT2 antagonists to block the effects of melatonin or its agonists.

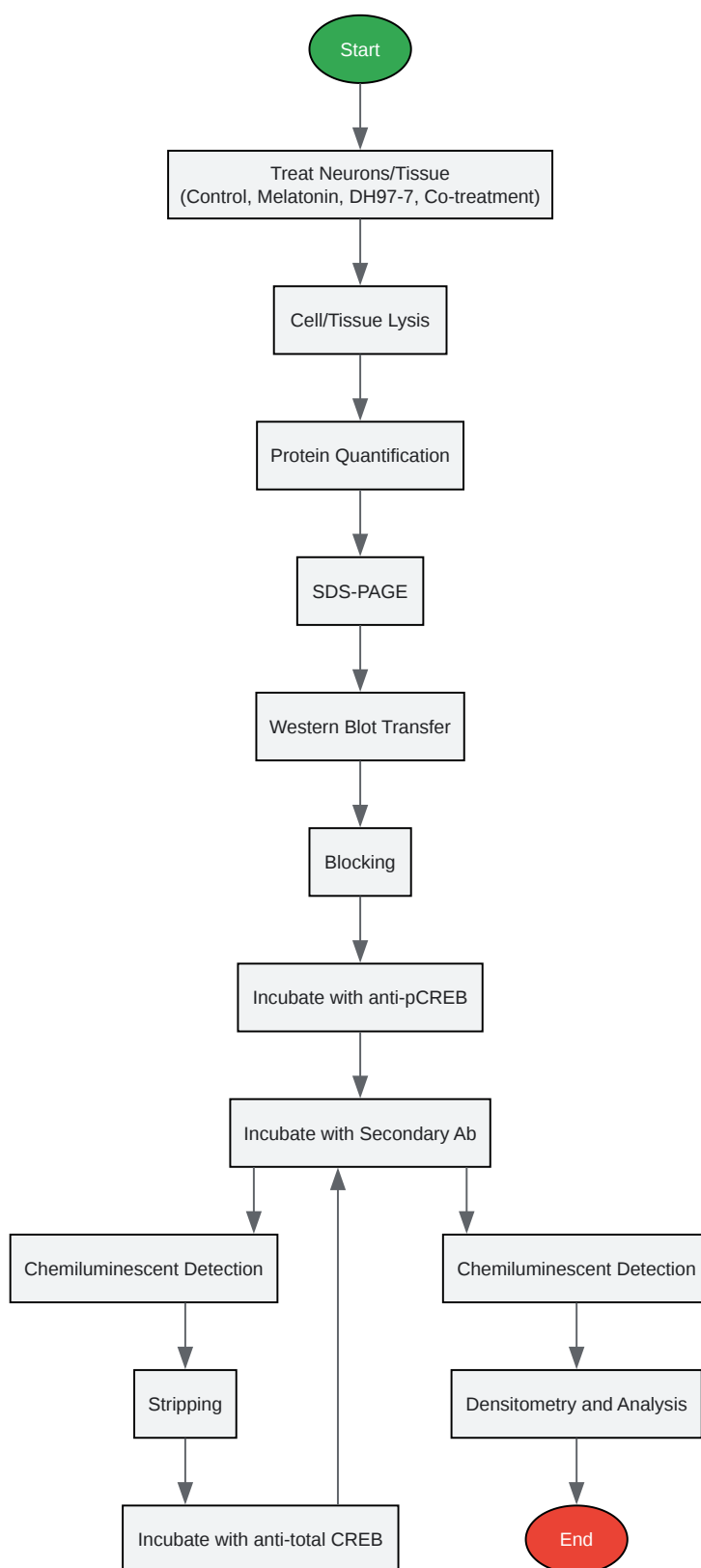
Parameter	Cell/Tissue Type	Agonist	Antagonist (Concentration)	Observed Effect	Reference
Neuronal Firing Rate	Rat Suprachiasmatic Nucleus (SCN) Slice	Melatonin (3 pM)	4P-PDOT (1 μM)	Completely blocked the ~4-hour phase advance in the circadian rhythm of neuronal firing rate induced by melatonin.[1]	[1][2]
Intracellular Calcium ([Ca ²⁺])	Mouse Ventrolateral Preoptic Nucleus (VLPO)	Melatonin	4P-PDOT	Prevented the melatonin-induced increase in intracellular Ca ²⁺ fluorescence.	[4]
CREB Phosphorylation	Mouse Ventrolateral Preoptic Nucleus (VLPO)	Melatonin	4P-PDOT	Blocked the melatonin-induced rescue of decreased CREB phosphorylation caused by MK-801.[4]	[4]

Signaling Pathways

DH97-7, as an MT2 receptor antagonist, is expected to inhibit the downstream signaling pathways typically activated by melatonin through the MT2 receptor. In neurons, melatonin-mediated MT2 receptor activation has been shown to modulate intracellular calcium levels and the phosphorylation of the transcription factor CREB, potentially through a Ca^{2+} /Calmodulin-dependent protein kinase II (CaMKII) pathway.^[4] Antagonism of the MT2 receptor with **DH97-7** would therefore be predicted to prevent these signaling events.







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- 4. Melatonin recovers sleep phase delayed by MK-801 through the melatonin MT2 receptor-Ca²⁺ -CaMKII-CREB pathway in the ventrolateral preoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
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